A Technical Guide to the Synthesis of Oxepane-2,7-dione from Adipic Acid
A Technical Guide to the Synthesis of Oxepane-2,7-dione from Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of oxepane-2,7-dione, the cyclic anhydride (B1165640) of adipic acid. The formation of this seven-membered ring presents unique challenges compared to the more facile formation of five- or six-membered cyclic anhydrides. This guide details the prevalent and effective synthetic methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory application.
Introduction and Synthetic Strategy
Oxepane-2,7-dione, also known as adipic anhydride, is a valuable monomer and chemical intermediate. The direct thermal dehydration of adipic acid is generally inefficient and gives poor yields because the formation of a seven-membered ring is entropically and enthalpically less favored than the formation of five- or six-membered rings, such as succinic or phthalic anhydride[1][2][3]. The primary challenge lies in overcoming the tendency of adipic acid to form linear polyanhydrides upon heating.
The most successful and widely cited method circumvents this issue by employing a two-stage chemical dehydration and depolymerization process. Initially, adipic acid is treated with a powerful dehydrating agent, typically acetic anhydride, to form oligomeric or polymeric adipic anhydride. In the second stage, this polymeric intermediate is catalytically depolymerized under vacuum and high temperature, allowing the monomeric cyclic oxepane-2,7-dione to distill off as it is formed.
Reaction Pathway and Mechanism
The synthesis proceeds through an initial conversion of adipic acid into a polymeric anhydride intermediate using acetic anhydride. This is followed by a catalyst-driven depolymerization at high temperature to yield the desired cyclic monomer, which is isolated by distillation.
Caption: Overall reaction pathway for the synthesis of oxepane-2,7-dione.
Experimental Protocols
The following protocol is a synthesized methodology based on established literature procedures[4][5].
3.1. Materials and Equipment
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Reagents: Adipic acid, Acetic anhydride, Zinc acetate (or Zinc acetate monohydrate), Methylene (B1212753) chloride (for handling).
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Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, vacuum distillation apparatus (including a short-path distillation head), cold trap, and a vacuum pump capable of reaching <1 mm Hg.
3.2. Step-by-Step Procedure
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Anhydride Formation:
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Combine adipic acid (e.g., 0.66 mol, 96.3 g) and acetic anhydride (e.g., 400 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[4].
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Heat the mixture to reflux at approximately 160°C and maintain for 4 hours[4]. This step converts the dicarboxylic acid into a mixture of mixed and polymeric anhydrides.
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Removal of Excess Reagent:
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Catalytic Depolymerization and Distillation:
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Once the excess reagents are removed, cool the flask and add a catalytic amount of zinc acetate[4].
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Replace the standard distillation head with a short-path distillation apparatus and connect to a high-vacuum line (<1 mm Hg) with a cold trap[5].
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Slowly and carefully heat the flask. The temperature of the flask may need to be raised to approximately 215-225°C[5].
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Collect the product, oxepane-2,7-dione, as a clear, colorless liquid which distills between 180°C and 210°C under high vacuum[5]. The receiver flask may need to be warmed to prevent solidification of the product upon collection.
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Product Handling:
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The collected oxepane-2,7-dione will solidify upon cooling. It can be dissolved in a solvent like methylene chloride for easier handling and transfer before it solidifies[5].
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Experimental Workflow Visualization
The logical flow of the experimental procedure, from setup to product isolation, is outlined below.
Caption: Step-by-step workflow for the synthesis and isolation of oxepane-2,7-dione.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for this synthesis.
| Parameter | Value | Source |
| Reactants | ||
| Adipic Acid | 0.6588 mol (96.28 g) | [4] |
| Acetic Anhydride | 400 mL | [4] |
| Catalyst | ||
| Type | Zinc Acetate Monohydrate | [4] |
| Reaction Conditions | ||
| Reflux Temperature | 160°C | [4] |
| Reflux Time | 4 hours | [4] |
| Distillation Temperature | 180 - 210°C (pot temp. ~215°C) | [5] |
| Distillation Pressure | < 1 mm Hg | [5] |
| Yield & Purity | ||
| Yield | 82.5% | [4] |
| Yield (alternative) | ~69.2% | [5] |
| Purity | >85% | [5] |
Product Characterization
The identity and purity of the synthesized oxepane-2,7-dione can be confirmed using standard analytical techniques. Reported nuclear magnetic resonance (NMR) data is provided below for reference[4].
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¹H NMR (400 MHz, CDCl₃): δ 1.91 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 2.67 (m, 4H, -CH₂ -CH₂-CH₂-CH₂ -).[4]
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¹³C NMR (100.6 MHz, CDCl₃): δ 168.38 (-COOCO-), 34.60 (CH₂), 22.37 (CH₂).[4]
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Mass Spectrometry (GC-MS): m/z 128 [M]⁺ (Theoretical: 128.12 m/z [M]⁺).[4]
Conclusion
The synthesis of oxepane-2,7-dione from adipic acid is a non-trivial procedure that requires specific conditions to favor intramolecular cyclization over intermolecular polymerization. The use of acetic anhydride for initial dehydration followed by high-temperature, vacuum-distillation with a zinc acetate catalyst is the most effective reported method, providing the cyclic monomer in good to high yields. Careful control over temperature and pressure during the final depolymerization and distillation step is critical for successful isolation of the target compound.
References
- 1. psiberg.com [psiberg.com]
- 2. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. ADIPIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 5. US5286879A - Process for the preparation of mono-condensation derivatives of adipic acid - Google Patents [patents.google.com]
